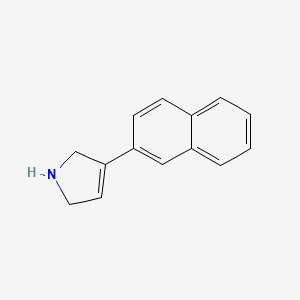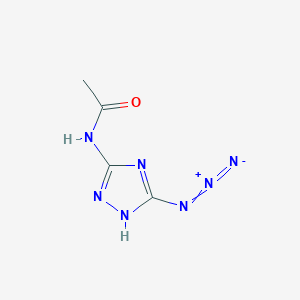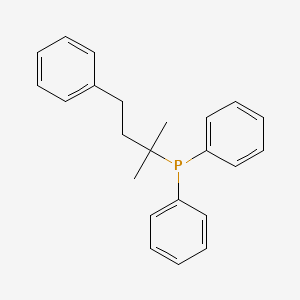![molecular formula C29H32N3Se+ B15159856 Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]- CAS No. 711601-41-1](/img/structure/B15159856.png)
Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-: is an aromatic organic compound characterized by the presence of tertiary amine and phenolic hydroxyl functionalities within the same molecule. This compound is notable for its unique structure, which includes three dimethylamino groups attached to a phenyl ring, making it a versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]- typically involves a Mannich reaction, where phenol, formaldehyde, and dimethylamine are reacted in a reactor under vacuum conditions. The water produced during the reaction is removed to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous removal of water and precise control of temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the tertiary amine groups, converting them into secondary or primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Secondary or primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]- is widely used as a catalyst in epoxy resin chemistry. It acts as a homopolymerization catalyst for epoxy resins and as an accelerator with epoxy resin curing agents . It is also used in polyurethane chemistry and as a trimerization catalyst with polymeric methylene diphenyl diisocyanate.
Biology and Medicine: The compound’s ability to complex with transition metals makes it useful in biological studies involving metal ion interactions
Industry: In the industrial sector, this compound is used in the production of coatings, sealants, composites, adhesives, and elastomers. Its high functionality allows it to be grafted into polymer backbones, enhancing the properties of the resulting materials .
Mecanismo De Acción
The mechanism of action of Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]- involves its ability to act as a catalyst in various chemical reactions. The tertiary amine groups facilitate nucleophilic attacks, while the phenolic hydroxyl group can participate in hydrogen bonding and other interactions. These functionalities enable the compound to stabilize transition states and lower the activation energy of reactions.
Comparación Con Compuestos Similares
2,4,6-Tris(dimethylaminomethyl)phenol: This compound shares a similar structure but lacks the selenium atom, making it less versatile in certain applications.
Tris(4-dimethylaminophenyl)methane: Another similar compound, but with a different central atom, affecting its reactivity and applications.
Uniqueness: Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]- is unique due to the presence of selenium, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with selenium.
Propiedades
Número CAS |
711601-41-1 |
|---|---|
Fórmula molecular |
C29H32N3Se+ |
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
[4-[4,6-bis[4-(dimethylamino)phenyl]selenopyran-2-ylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |
InChI |
InChI=1S/C29H32N3Se/c1-30(2)25-13-7-21(8-14-25)24-19-28(22-9-15-26(16-10-22)31(3)4)33-29(20-24)23-11-17-27(18-12-23)32(5)6/h7-20H,1-6H3/q+1 |
Clave InChI |
MQHBZGNPDUNGEY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=CC(=C3C=CC(=[N+](C)C)C=C3)[Se]C(=C2)C4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)
![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)

![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)

